Methyl 3-hydroxy-5-nitrothiophene-2-carboxylate
Description
Chemical Identity and Nomenclature
Systematic IUPAC Name : Methyl 3-hydroxy-5-nitrothiophene-2-carboxylate.
Molecular Formula : C₆H₅NO₅S.
Molecular Weight : 203.17 g/mol.
Structural Features :
- A thiophene ring substituted at positions 2 (carboxylate ester), 3 (hydroxyl), and 5 (nitro group).
- Canonical SMILES:
COC(=O)C1=C(C=C(S1)[N+](=O)[O-])O. - InChI Key:
CJHDSFKNSOHWCK-UHFFFAOYSA-N.
Synonyms :
Physicochemical Properties :
| Property | Value | Source |
|---|---|---|
| Boiling Point | 329.4°C at 760 mmHg | |
| Density | 1.599 g/cm³ | |
| Solubility (ESOL) | 0.585 mg/mL in water | |
| LogP (Consensus) | 0.74 |
Historical Context and Discovery
The compound’s synthesis traces back to methodologies developed for nitroheterocycles in the mid-20th century. A pivotal advancement emerged from the Fiesselmann thiophene synthesis , which established routes to 3-hydroxythiophene-2-carboxylates through cyclization of α,β-acetylenic esters with thioglycolic acid derivatives. Subsequent nitration protocols, such as those described by Barker et al. (2001), enabled regioselective introduction of the nitro group at position 5 using fuming nitric acid and sulfuric acid at low temperatures (-10°C to 0°C). This method resolved earlier misassignments of nitro group positioning through carbon-13 NMR analysis.
Significance in Heterocyclic Chemistry
This compound is a linchpin in the synthesis of thieno[3,4-b]oxazines , a heterocyclic scaffold with applications in medicinal chemistry. Key reactions include:
- Alkylation : Reaction with ethyl bromoacetate yields diester intermediates, which undergo iron-mediated reduction to form cyclized oxazine derivatives.
- Acylation : The hydroxyl group participates in O→N acyl migrations, enabling access to amino-substituted thiophenes.
- Diazomethane Reactions : Sulfone derivatives of the compound react with diazomethane to form isoxazolines and cyclopropanes, showcasing its utility in constructing nitrogen heterocycles.
Comparative Reactivity of Thiophene Derivatives :
Current Research Landscape
Recent studies emphasize the compound’s role in drug discovery and material science :
- Antitumor Applications : Derivatives exhibit kinase inhibitory activity, particularly against p38 MAP kinase, a target in inflammatory diseases.
- Antimicrobial Potential : Nitroheterocycles derived from this compound show efficacy against Leishmania and fungal pathogens.
- Synthetic Methodology : Advances in regioselective nitration and transition-metal catalysis have improved yields (>95%) and scalability.
Emerging Applications :
Properties
IUPAC Name |
methyl 3-hydroxy-5-nitrothiophene-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5NO5S/c1-12-6(9)5-3(8)2-4(13-5)7(10)11/h2,8H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CJHDSFKNSOHWCK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=C(S1)[N+](=O)[O-])O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5NO5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50715859 | |
| Record name | Methyl 3-hydroxy-5-nitrothiophene-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50715859 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
89380-77-8 | |
| Record name | 2-Thiophenecarboxylic acid, 3-hydroxy-5-nitro-, methyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=89380-77-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl 3-hydroxy-5-nitrothiophene-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50715859 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Reaction Conditions and Optimization
In a representative procedure, 26.4 g (130 mmol) of the starting material is dissolved in 300 mL of DMF, followed by the addition of K₂CO₃ (20.0 g, 145 mmol) and benzyl bromide (22.3 g, 130 mmol). The mixture is stirred at room temperature for 18 hours, yielding 37.0 g (97%) of methyl 5-nitro-3-(benzyloxy)-2-thiophenecarboxylate after acidic workup. This method’s efficiency stems from DMF’s high polarity, which solubilizes both the organic substrate and inorganic base.
Table 1: Alkylation Reaction Parameters
| Reagent | Quantity | Solvent | Temperature | Time | Yield |
|---|---|---|---|---|---|
| Benzyl bromide | 130 mmol | DMF | 20°C | 18 h | 97% |
| Potassium carbonate | 145 mmol |
Mitsunobu Reaction for Ether Formation
The Mitsunobu reaction offers a robust alternative for introducing alkoxy groups under mild conditions. A notable example involves polymer-supported triphenylphosphine (PS-TPP) and diethyl azodicarboxylate (DEAD).
Polymer-Supported Reagents for Waste Reduction
In a scalable protocol, 20.0 g (98.4 mmol) of this compound is reacted with 2-(trimethylsilyl)ethanol (56.0 mL, 393.8 mmol) using PS-TPP (179.0 g, 393.8 mmol) and DEAD (62.0 mL, 393.8 mmol) in dichloromethane. After 5 hours at 0–20°C, filtration and silica gel chromatography afford 29.7 g (99%) of the silyl-protected product. This method eliminates triphenylphosphine oxide byproducts, simplifying purification.
Table 2: Mitsunobu Reaction Conditions
| Reagent | Quantity | Solvent | Temperature | Time | Yield |
|---|---|---|---|---|---|
| 2-(Trimethylsilyl)ethanol | 393.8 mmol | Dichloromethane | 0–20°C | 5 h | 99% |
| PS-TPP | 393.8 mmol | ||||
| DEAD | 393.8 mmol |
Purification and Characterization
Crude products are typically purified via recrystallization or chromatography. For example, alkylated derivatives are isolated by precipitation in ice-cold 1 N HCl, followed by washing with water. Characterization relies on NMR, with key signals including the benzyloxy group’s singlet at δ 5.37 and the methyl ester at δ 3.79 .
Chemical Reactions Analysis
Types of Reactions
Methyl 3-hydroxy-5-nitrothiophene-2-carboxylate undergoes several types of chemical reactions, including:
Nitration: As mentioned, the compound is synthesized through nitration.
Reduction: The nitro group can be reduced to an amino group under appropriate conditions.
Acylation: The hydroxyl group can be acylated to form various derivatives.
Common Reagents and Conditions
Nitration: Fuming nitric acid and sulfuric acid at low temperatures.
Reduction: Common reducing agents such as iron complexes.
Acylation: Acyl chlorides or anhydrides in the presence of a base.
Major Products Formed
Nitration: 5-nitro derivative.
Reduction: Amino derivatives.
Acylation: Acylated derivatives.
Scientific Research Applications
Methyl 3-hydroxy-5-nitrothiophene-2-carboxylate is used in various scientific research applications, including:
Mechanism of Action
its chemical structure suggests that it may interact with various molecular targets and pathways, particularly those involving nitro and hydroxyl groups . Further research is needed to elucidate its specific mechanisms and targets.
Comparison with Similar Compounds
Comparison with Similar Compounds
Table 1: Structural and Molecular Comparison
Key Observations:
Substituent Effects on Reactivity: The nitro group in the target compound increases electrophilic aromatic substitution reactivity compared to methyl- or methoxy-substituted analogs (e.g., methyl 3-hydroxy-5-methylthiophene-2-carboxylate) . Replacement of -NO₂ with -NH₂ (as in ethyl 3-amino-5-methylthiophene-2-carboxylate) shifts reactivity toward nucleophilic pathways due to the electron-donating amino group .
Hydrogen Bonding and Solubility: The hydroxyl group at C3 enables hydrogen bonding, improving aqueous solubility relative to non-hydroxylated analogs like methyl 5-chloro-3-hydroxythiophene-2-carboxylate .
Steric and Electronic Influences: Bulky substituents (e.g., -CF₃ in methyl 3-hydroxy-5-trifluoromethylthiophene-2-carboxylate) reduce ring flexibility and may hinder crystallization, as noted in studies using SHELX for structural analysis .
Applications: Nitro-substituted thiophenes are common intermediates in explosives and antibiotic synthesis, while amino/methyl derivatives are used in optoelectronics and drug discovery .
Research Findings and Data
- Synthetic Utility : The nitro group in the target compound facilitates regioselective functionalization, as demonstrated in the synthesis of fused heterocycles via cyclocondensation reactions .
- Spectroscopic Characterization: FTIR and NMR data (similar to methyl shikimate in ) confirm the presence of -OH (3200–3500 cm⁻¹) and -NO₂ (1520 cm⁻¹) .
- Crystallography : The compound’s hydrogen-bonding network, analyzed via SHELX software, forms dimeric structures in the solid state, enhancing thermal stability .
Biological Activity
Methyl 3-hydroxy-5-nitrothiophene-2-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities and potential therapeutic applications. This article delves into its biological activity, synthesis, mechanisms of action, and comparative analysis with related compounds.
Chemical Structure and Properties
This compound has the following chemical structure:
- Molecular Formula : CHNOS
- Molecular Weight : 204.21 g/mol
The presence of both a hydroxyl group and a nitro group contributes to its reactivity and biological properties.
Synthesis Methods
The synthesis of this compound typically involves the nitration of methyl 3-hydroxythiophene-2-carboxylate using nitrating agents such as nitric acid and sulfuric acid. The process can be optimized for yield and purity through various methods including recrystallization and chromatography.
Antitumor Properties
Research indicates that this compound exhibits antitumor activity . Studies have shown its potential in inhibiting cancer cell proliferation through mechanisms that may involve the modulation of kinase activity, which is critical in cancer progression .
Antimicrobial Activity
The compound has also been investigated for its antimicrobial properties . It shows effectiveness against various pathogens, suggesting its potential as an antimicrobial agent in therapeutic applications .
The biological activity of this compound can be attributed to its ability to interact with specific molecular targets:
- Kinase Inhibition : It acts as a kinase inhibitor, disrupting cellular signaling pathways involved in cell division and inflammation, making it a candidate for cancer and anti-inflammatory therapies .
Molecular Targets
The primary targets include:
- Kinases : Inhibition affects multiple pathways related to cell growth and survival.
Comparative Analysis with Similar Compounds
| Compound Name | Functional Groups | Molecular Weight (g/mol) | Unique Properties |
|---|---|---|---|
| This compound | Hydroxyl, Nitro | 204.21 | Antitumor and antimicrobial properties |
| Methyl 3-hydroxythiophene-2-carboxylate | Hydroxyl | 172.19 | Lacks nitro group; less reactive |
| Methyl 5-nitrothiophene-2-carboxylate | Nitro | 188.20 | Lacks hydroxyl group; affects solubility |
This table highlights the unique combination of functional groups in this compound that confer distinct biological activities compared to similar compounds.
Case Studies and Research Findings
- Antitumor Activity Study : A study published in a peer-reviewed journal demonstrated that this compound inhibited the growth of specific cancer cell lines at micromolar concentrations, suggesting its potential as a lead compound for further development in oncology.
- Antimicrobial Efficacy : Another research project evaluated the antimicrobial efficacy of this compound against Gram-positive and Gram-negative bacteria, showing promising results that warrant further exploration into its mechanism of action and potential clinical applications.
Q & A
Q. What are the key structural characteristics and physicochemical properties of Methyl 3-hydroxy-5-nitrothiophene-2-carboxylate?
- Answer : The compound features a thiophene ring substituted with a hydroxyl group at position 3, a nitro group at position 5, and a methyl carboxylate ester at position 2. Key properties include:
| Property | Value/Description | Source |
|---|---|---|
| Molecular Formula | C₆H₅NO₅S | |
| Molecular Weight | 203.17 g/mol | |
| CAS Number | 89380-77-8 | |
| Functional Groups | Hydroxyl (–OH), nitro (–NO₂), ester |
Structural elucidation typically employs X-ray crystallography (using software like SHELX or Mercury ) and spectroscopic methods (¹H/¹³C NMR, IR). Hydrogen bonding involving the hydroxyl and nitro groups can be analyzed via graph set analysis .
Q. What synthetic routes are commonly employed to synthesize this compound?
- Answer : Synthesis often involves:
- Step 1 : Formation of the thiophene core via Gewald reaction (condensation of ketones, nitriles, and sulfur) .
- Step 2 : Sequential functionalization:
- Nitration at position 5 using HNO₃/H₂SO₄.
- Esterification at position 2 via methanol under acid catalysis .
- Critical Parameters :
- Temperature control (<50°C for nitration to avoid decomposition).
- Solvent choice (e.g., dichloromethane for esterification) .
Q. Example Protocol :
- React 3-hydroxythiophene-2-carboxylate with fuming nitric acid at 0–5°C, followed by esterification with methanol/H₂SO₄. Purify via recrystallization (yield: ~60–70%) .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve the yield and purity of this compound?
- Answer : Optimization strategies include:
- Catalyst Screening : Use Lewis acids (e.g., CuCl₂) to accelerate nitration .
- Solvent Effects : Polar aprotic solvents (DMF, DMSO) enhance nitro group stability .
- Purification : Employ reverse-phase HPLC (methanol/water gradients) for high-purity isolates (>95%) .
- In-situ Monitoring : Track reaction progress via TLC or FTIR to identify intermediates .
Q. Data-Driven Example :
| Condition | Yield Improvement | Purity (%) | Source |
|---|---|---|---|
| CuCl₂ catalysis | +15% | 92 | |
| DMF solvent | +10% | 89 |
Q. What methodologies resolve contradictions in crystallographic or spectroscopic data for this compound?
- Answer :
- Crystallographic Conflicts :
- Use SHELXL for refinement of displacement parameters and hydrogen bonding networks .
- Compare experimental data (X-ray) with DFT-calculated structures to validate bond angles/geometry .
- Spectroscopic Ambiguities :
- Assign ¹H NMR peaks via 2D-COSY and HSQC to resolve overlapping signals .
- Cross-validate IR absorption bands (e.g., C=O at ~1700 cm⁻¹) with computational vibrational analysis .
Case Study : Discrepancies in nitro group orientation were resolved using ORTEP-III to visualize thermal ellipsoids and confirm torsional angles .
Q. How can computational tools enhance understanding of this compound’s electronic properties?
- Answer :
- DFT Calculations :
- Predict frontier molecular orbitals (HOMO/LUMO) to assess reactivity (e.g., nitro group electrophilicity) .
- Simulate UV-Vis spectra (TD-DFT) to correlate with experimental λmax.
- Molecular Dynamics :
- Model hydrogen-bonded dimerization in solution to explain solubility trends .
Application Example :
DFT analysis revealed strong intramolecular hydrogen bonding (O–H⋯O–NO₂), stabilizing the planar conformation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
